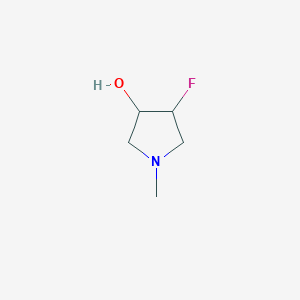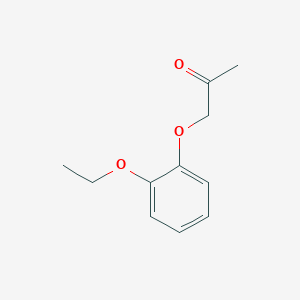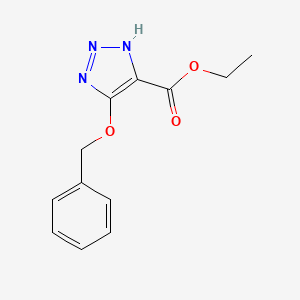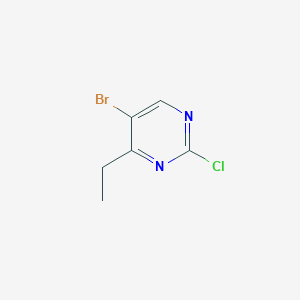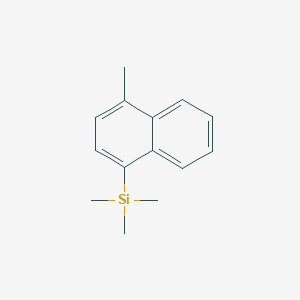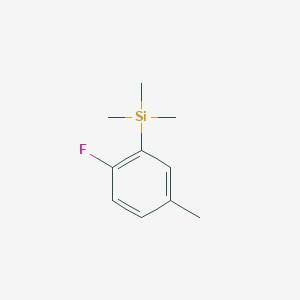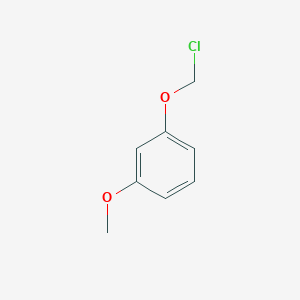
3-(Chloromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.
Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.
Reduction Products: Compounds like 3-(chloromethoxy)aniline.
Scientific Research Applications
3-(Chloromethoxy)anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .
Comparison with Similar Compounds
Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
InChI Key |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
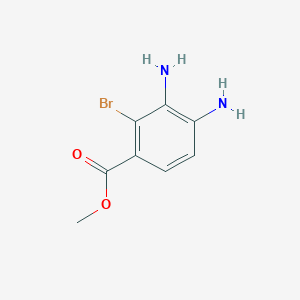
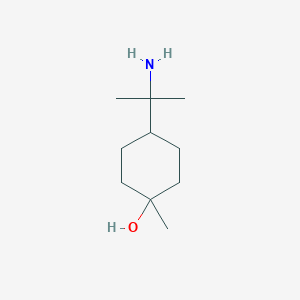
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
